![molecular formula C16H13FN2OS2 B2915319 2-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 895489-63-1](/img/structure/B2915319.png)
2-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential in various fields. This compound is commonly referred to as 'FMT-NMe' and is known for its unique properties that make it an ideal candidate for research purposes.
Scientific Research Applications
Anti-Inflammatory Activity
Research has shown that derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide exhibit significant anti-inflammatory activity. This indicates a potential application of such compounds in treating inflammation-related conditions (Sunder & Maleraju, 2013).
Anticancer Activity
Various derivatives of benzothiazole, including those structurally related to 2-((4-fluorophenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide, have demonstrated potent anticancer activity. They have shown effectiveness against various cancer cell lines, indicating their potential use in cancer treatment and research (Yurttaş et al., 2015).
Ligand-Protein Interactions and Solar Cell Applications
Certain benzothiazolinone acetamide analogs have been studied for their ligand-protein interactions, potentially contributing to pharmaceutical applications. Additionally, these compounds have shown potential in photovoltaic efficiency modeling, indicating possible use in dye-sensitized solar cells (Mary et al., 2020).
Antifungal and Antimicrobial Activities
Research indicates that certain thiazole-based compounds, structurally similar to this compound, have significant antifungal and antimicrobial properties. This suggests their potential as candidates for developing new antimicrobial agents (Çavușoğlu et al., 2018).
Optoelectronic Properties
Thiazole-based polythiophenes, which are structurally related to the compound , have been studied for their optoelectronic properties. These properties are essential for applications in electronic devices, indicating a potential use in this field (Camurlu & Guven, 2015).
Mechanism of Action
Mode of Action
It is known that the compound exhibits properties of fluorescence . This suggests that it may interact with its targets through a process known as Excited-State Intramolecular Proton Transfer (ESIPT), which results in a dual fluorescence emission .
Result of Action
It is known that the compound exhibits strong fluorescence , suggesting that it may have potential applications in imaging or sensing technologies.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this specific compound, it is known that its fluorescence properties can be influenced by its environment . For instance, the compound exhibits dual fluorescence in solution due to ESIPT, but only a single emission in solid films due to restricted conformational changes .
properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c1-10-2-7-13-14(8-10)22-16(18-13)19-15(20)9-21-12-5-3-11(17)4-6-12/h2-8H,9H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFRQQZLSNHINH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.